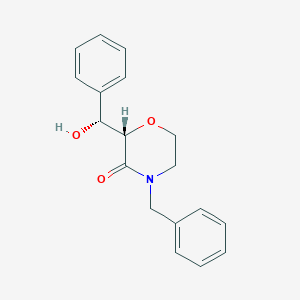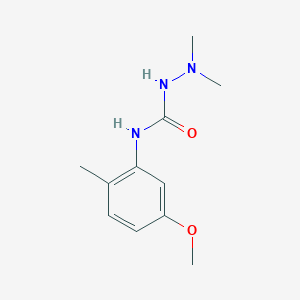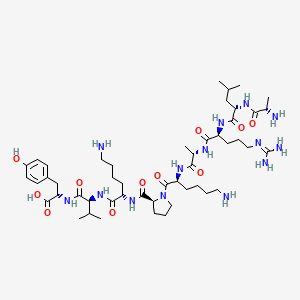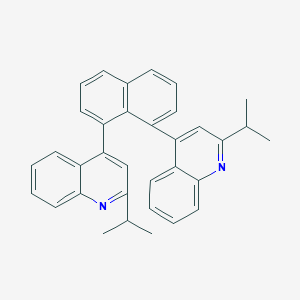![molecular formula C34H47IO B12541784 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene CAS No. 821782-27-8](/img/structure/B12541784.png)
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with an iododecyl group and an octylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学研究应用
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The naphthalene core provides a rigid framework that can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the electronic properties of the compound, making it suitable for various applications in materials science and biology.
相似化合物的比较
Similar Compounds
- 2-[(10-Bromodecyl)oxy]-6-(4-octylphenyl)naphthalene
- 2-[(10-Chlorodecyl)oxy]-6-(4-octylphenyl)naphthalene
- 2-[(10-Fluorodecyl)oxy]-6-(4-octylphenyl)naphthalene
Uniqueness
Compared to its analogs, 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This property can enhance its performance in applications requiring specific binding interactions and electronic properties.
属性
CAS 编号 |
821782-27-8 |
|---|---|
分子式 |
C34H47IO |
分子量 |
598.6 g/mol |
IUPAC 名称 |
2-(10-iododecoxy)-6-(4-octylphenyl)naphthalene |
InChI |
InChI=1S/C34H47IO/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28H,2-16,25-26H2,1H3 |
InChI 键 |
ALOIRBSTXRWWTA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)



![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)


![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
